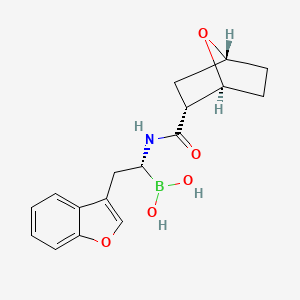

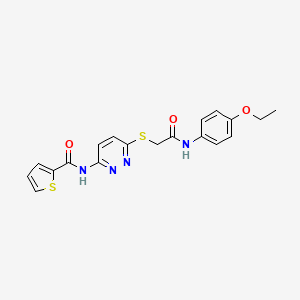

N-(4-(N-(2-(3-chlorophenyl)-2-methoxypropyl)sulfamoyl)phenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a type of sulfonamide, which is a functional group characterized by the presence of a sulfonyl functional group attached to two carbon atoms. Sulfonamides are known for their various biological activities and are used in many drugs, particularly as antibiotics .

Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. As a sulfonamide, this compound might undergo reactions typical for this class of compounds, such as hydrolysis or reactions with electrophiles .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Recent studies have focused on the synthesis and characterization of sulfanilamide derivatives, including compounds structurally related to N-(4-(N-(2-(3-chlorophenyl)-2-methoxypropyl)sulfamoyl)phenyl)acetamide. For example, Lahtinen et al. (2014) synthesized and characterized several sulfanilamide derivatives, employing techniques such as Infra-Red (IR), Nuclear Magnetic Resonance (NMR), and UV–visible spectra, alongside Liquid Chromatographic (LCMS) and High Resolution Mass Spectrometric (HRMS) methods. Their study also examined the compounds' crystal structures through X-ray diffraction, revealing unique conformational and hydrogen bonding properties (Lahtinen et al., 2014).

Antimicrobial and Antifungal Activities

The antibacterial and antifungal potentials of these compounds have been a significant focus. Lahtinen et al. (2014) assessed the antimicrobial activities of the synthesized sulfanilamide derivatives against various bacterial and fungal strains. The study found that the introduction of a benzene ring to the CO–NH group or SO2–NH moiety did not significantly enhance antibacterial activity, and none of the compounds exhibited antifungal activity (Lahtinen et al., 2014).

Anticancer Activities

The search for novel anticancer agents has also included sulfonamide derivatives. Rani et al. (2014) developed a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, assessing their anticancer activity against breast cancer and neuroblastoma cell lines. Their findings indicated that compounds with halogen substituents on the aromatic ring exhibited notable anticancer and anti-inflammatory activities. Compound 3c, in particular, showed promising results as a potential therapeutic agent due to its anticancer, anti-inflammatory, and analgesic activities (Rani et al., 2014).

Wirkmechanismus

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

It’s known that sulfonamide compounds often work by inhibiting the function of certain enzymes, thereby disrupting the biochemical processes in which these enzymes are involved .

Biochemical Pathways

Sulfonamide compounds are known to interfere with the synthesis of folic acid in bacteria, which is a crucial component of their dna replication process .

Pharmacokinetics

Similar compounds are generally well absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

Sulfonamide compounds are generally known to inhibit bacterial growth by disrupting their ability to synthesize folic acid, a crucial component for their survival .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially affect the stability and efficacy of similar compounds .

Safety and Hazards

Eigenschaften

IUPAC Name |

N-[4-[[2-(3-chlorophenyl)-2-methoxypropyl]sulfamoyl]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN2O4S/c1-13(22)21-16-7-9-17(10-8-16)26(23,24)20-12-18(2,25-3)14-5-4-6-15(19)11-14/h4-11,20H,12H2,1-3H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZAOOPVXSOYFPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C)(C2=CC(=CC=C2)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-(methylsulfanyl)benzamide](/img/structure/B2625583.png)

![4-[2-[3-[(4-Fluorophenyl)methyl]pyrrolidin-1-yl]-2-oxoethoxy]benzaldehyde](/img/structure/B2625593.png)

![methyl 2-(8-(2-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)

![2-((2-(3,5-dimethylphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2625599.png)

![3-ethyl-N-naphthalen-1-yltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2625601.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2625603.png)